Azide-PEG6-amido-C16-Boc

Description

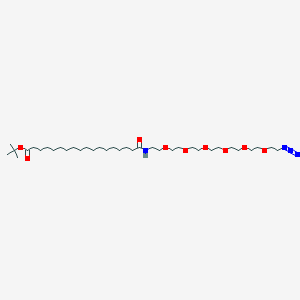

Azide-PEG6-amido-C16-Boc (CAS: Not explicitly provided; referenced in HY-140787) is a multifunctional compound widely used in chemical biology and drug development. Structurally, it features:

- Azide group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), making it a key reagent in click chemistry .

- PEG6 spacer: A 6-unit polyethylene glycol (PEG) chain that enhances water solubility, reduces immunogenicity, and improves pharmacokinetics .

- C16 alkyl chain: A long hydrophobic tail that promotes membrane interaction and cellular uptake, critical for drug delivery systems .

- Boc (tert-butoxycarbonyl) group: A protective group for amines, removable under acidic conditions, ensuring stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl 18-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70N4O9/c1-36(2,3)49-35(42)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-34(41)38-20-22-43-24-26-45-28-30-47-32-33-48-31-29-46-27-25-44-23-21-39-40-37/h4-33H2,1-3H3,(H,38,41) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARFNDRXYOWBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Primary Amine

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality early in the synthesis. This prevents unwanted side reactions during subsequent steps.

Procedure :

-

React the starting amine (e.g., 16-aminohexadecanoic acid) with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or DIEA).

-

Typical reaction time: 4–6 hours at room temperature.

-

Yield: >90% after purification via silica gel chromatography.

Key Data :

Incorporation of the PEG6 Spacer

The PEG6 spacer is conjugated to the Boc-protected amine via nucleophilic substitution or carbodiimide-mediated coupling.

Procedure :

-

Activate the hydroxyl terminus of PEG6 with mesylate (MsCl) or tosylate (TsCl) to form a leaving group.

-

React the activated PEG6 with the Boc-protected amine in the presence of a base (e.g., K₂CO₃) in acetonitrile or DMF.

-

Alternative method: Use NHS ester chemistry for amide bond formation.

Optimization :

-

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is avoided at this stage to prevent premature crosslinking.

-

PEG6 derivatives with terminal mesylate groups show higher reactivity than tosylates.

Key Data :

Conjugation of the C16 Alkyl Chain

The C16 alkyl chain is introduced via amide bond formation between the PEG6-linked intermediate and a C16 carboxylic acid derivative.

Procedure :

-

Activate the carboxylic acid (e.g., palmitic acid) using HATU or EDCI/HOBt in DMF.

-

Couple with the Boc-PEG6-amine intermediate under inert atmosphere.

Challenges :

-

Long alkyl chains (C16) may reduce solubility; DMSO or DMF is essential.

-

Side reactions (e.g., oligomerization) are mitigated by slow addition of activated ester.

Key Data :

Introduction of the Azide Group

The terminal azide is introduced via diazo transfer or nucleophilic substitution.

Method A: Diazo Transfer

-

Use imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) to convert a primary amine to an azide.

-

React Boc-PEG6-amido-C16-NH₂ with ISA·HCl (3 eq) and K₂CO₃ (4.5 eq) in water.

-

Reaction time: 2 hours at room temperature.

Method B: Nucleophilic Substitution

Key Data :

Purification and Characterization

Purification Techniques

Analytical Data

Spectroscopic Characterization :

-

¹H NMR : Peaks at δ 1.38 ppm (Boc CH₃), δ 3.50–3.70 ppm (PEG6 backbone), δ 2.10 ppm (C16 alkyl chain).

-

IR : Absorbance at 2100 cm⁻¹ (azide stretch), 1680 cm⁻¹ (amide C=O).

Mass Spectrometry :

Challenges and Optimization

Solubility Issues

Azide Stability

-

Azides decompose under acidic conditions. Mitigation:

Applications in PROTAC Synthesis

This compound serves as a critical linker in PROTACs, enabling:

-

E3 ligase recruitment : Via conjugation to VHL or CRBN ligands.

-

Target protein binding : Through azide-alkyne cycloaddition with target-directed warheads.

Case Study :

Chemical Reactions Analysis

Types of Reactions

Azide-PEG6-amido-C16-Boc undergoes several types of chemical reactions, including:

Click Chemistry: The azide group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.

Substitution: Various nucleophiles can be used to substitute the azide group.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

Triazoles: Formed from click chemistry reactions.

Substituted Derivatives: Formed from substitution reactions.

Free Amines: Formed from Boc deprotection.

Scientific Research Applications

PROTAC Technology

- Mechanism : PROTACs utilize bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation, thereby offering a novel approach to modulate protein levels within cells.

- Role of Azide-PEG6-amido-C16-Boc : As a linker, this compound connects the ligand that binds the target protein to the E3 ligase recognition element, enhancing the specificity and efficacy of PROTACs .

Antibody-Drug Conjugates (ADCs)

- Functionality : ADCs combine antibodies with cytotoxic drugs to selectively deliver the drug to cancer cells.

- Utilization : this compound can be employed to form stable linkages between antibodies and cytotoxic agents via click chemistry, improving therapeutic outcomes while minimizing side effects .

Cellular Imaging and Tracking

- Fluorescent Labeling : The azide group allows for conjugation with fluorescent dyes, enabling real-time imaging of cellular processes.

- Tracking Cellular Dynamics : By tagging proteins or other biomolecules with this compound-linked fluorophores, researchers can study cellular behaviors such as migration and interaction dynamics .

Gene Delivery Systems

- Nucleic Acid Delivery : The compound has been explored in systems designed for delivering oligonucleotides or plasmids into cells, enhancing gene therapy approaches .

Case Studies

Mechanism of Action

Azide-PEG6-amido-C16-Boc functions as a linker in PROTACs, which recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome. The azide group allows for easy conjugation to various molecules, while the PEG6 spacer provides flexibility and solubility. The Boc-protected amine can be deprotected to reveal a reactive amine group for further functionalization.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below highlights structural and functional differences between Azide-PEG6-amido-C16-Boc and related compounds:

Research Findings and Key Differentiators

PEG Chain Length

- Shorter PEG (PEG1) : Azido-PEG1-C2-acid (PEG1) is ideal for small-molecule conjugates but lacks the solubility and stealth properties of longer PEG chains .

- Longer PEG (PEG9) : Azide-PEG9-amido-C8-Boc offers prolonged circulation time in vivo but may reduce cellular permeability due to increased hydrophilicity .

- Optimal PEG6 : this compound balances solubility and membrane penetration, making it versatile for PROTACs and intracellular delivery .

Alkyl Chain and Hydrophobicity

- C16 vs. C8 : The C16 chain in this compound enhances lipid bilayer interaction, critical for crossing cell membranes, whereas C8 (Azide-PEG9-amido-C8-Boc) is less effective in this regard .

- C1 (Azido-PEG6-C1-Boc) : Lacks membrane-targeting capability but is suitable for surface modifications of hydrophilic biomolecules .

Functional Group Reactivity

Biological Activity

Azide-PEG6-amido-C16-Boc is a compound that combines a polyethylene glycol (PEG) moiety with a long-chain fatty acid, specifically C16, and an azide functional group. This compound is primarily utilized in bioconjugation applications, particularly in click chemistry, which allows for the formation of stable bonds between biomolecules. The unique structure of this compound imparts several biological activities, making it a valuable tool in drug delivery systems and therapeutic applications.

Chemical Structure and Properties

The compound features:

- Azide Group : Known for its reactivity in click chemistry, facilitating the conjugation with alkynes.

- PEG Moiety : Enhances solubility and biocompatibility, often used to improve pharmacokinetics of drugs.

- C16 Fatty Acid Chain : Provides hydrophobic characteristics that can influence cellular uptake and membrane interactions.

Molecular Formula

- Molecular Formula : C22H43N3O6

- Molecular Weight : 453.6 g/mol

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Stability | Stable under physiological conditions |

The biological activity of this compound can be attributed to its ability to facilitate targeted drug delivery. The azide group enables the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the precise attachment of therapeutic agents to cells or tissues.

Applications in Drug Delivery

- Antibody-Drug Conjugates (ADCs) :

- Cellular Uptake Studies :

- In Vitro Studies :

Case Studies

- Study on Cytotoxicity :

- Click Chemistry Applications :

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling Azide-PEG6-amido-C16-Boc in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use safety goggles, impervious gloves, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if aerosol formation is possible .

- Spill Management : Absorb spills with inert materials (e.g., silica gel), clean with ethanol, and dispose of waste according to hazardous material protocols. Avoid drainage contamination .

- Storage : Store in a cool, dry, ventilated area away from reducing agents or metals to prevent unintended reactions .

Q. How can researchers confirm the structural integrity of this compound prior to use in click chemistry reactions?

- Methodological Answer :

- Analytical Techniques :

| Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | Reverse-phase C18 column, gradient elution (water/acetonitrile) |

| Mass Spectrometry (MS) | Confirm molecular weight | ESI or MALDI-TOF for accurate mass verification |

| FT-IR | Detect functional groups (azide stretch ~2100 cm⁻¹) | Compare to reference spectra . |

Q. What are the standard protocols for conjugating this compound with alkyne-functionalized molecules?

- Methodological Answer :

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

- Use 1-5 mol% Cu(I) catalyst (e.g., CuBr with TBTA ligand) in a 1:1 DMSO/H₂O solvent system.

- Monitor reaction progress via TLC or HPLC; typical reaction times range from 1–4 hours at 25–40°C .

- Strain-Promoted (SPAAC) : For copper-free conditions, use DBCO- or BCN-modified molecules in PBS (pH 7.4) at 37°C for 12–24 hours .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound impact PROTAC synthesis, and what QC measures mitigate this?

- Methodological Answer :

- Variability Sources : Differences in azide group reactivity, PEG spacer hydration, or Boc-protection stability .

- Quality Control (QC) Strategies :

| QC Parameter | Method | Acceptable Threshold |

|---|---|---|

| Peptide Content | Amino acid analysis | ≥95% by weight |

| TFA Residuals | Ion chromatography | <1% for cell-based assays |

| Solubility | Dynamic light scattering | >10 mg/mL in PBS |

Q. How should researchers resolve contradictory kinetic data in azide-alkyne cycloadditions when using this compound under non-aqueous conditions?

- Methodological Answer :

- Hypothesis Testing :

Variable Isolation : Test solvent polarity (e.g., DMF vs. THF), copper ligand type (TBTA vs. BTTAA), and temperature.

Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates.

Data Cross-Validation : Compare with literature-reported activation energies for similar PEG-azides .

- Contradiction Analysis : Apply the FINER framework (Feasibility, Novelty, Ethics, Relevance) to refine experimental design .

Q. What strategies optimize the integration of this compound into PROTACs for targeted protein degradation in hydrophobic cellular environments?

- Methodological Answer :

- Linker Design :

- PEG6 Spacer : Enhances solubility; confirm length via SEC-MALS to avoid aggregation.

- C16 Chain : Modify lipid solubility by adjusting alkyl chain length (C12–C18 analogs) .

- In Silico Modeling : Use molecular dynamics simulations (e.g., GROMACS) to predict PROTAC ternary complex stability .

- Experimental Validation :

- Western Blotting : Measure target protein degradation efficiency in dose-response assays.

- SPR/BLI : Quantify binding affinity between PROTAC and target protein .

Data Analysis & Reproducibility

Q. How can researchers statistically validate the reproducibility of this compound-based PROTAC activity across multiple experimental replicates?

- Methodological Answer :

- Statistical Tests :

| Test | Application |

|---|---|

| ANOVA | Compare degradation efficiency across PROTAC concentrations |

| Student’s t-test | Assess significance between control vs. treated groups |

Q. What are the best practices for documenting this compound reaction conditions to ensure replicability in multi-institutional studies?

- Methodological Answer :

- Metadata Documentation :

| Parameter | Detail Level |

|---|---|

| Catalyst Purity | Supplier, lot number, storage duration |

| Solvent Drying | Molecular sieves (Å size), drying time |

| Temperature Control | Calibration records for heating blocks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.